Cyclopentanone, 2-(2-propenyl)-, oxime
Description
Cyclopentanone, 2-(2-propenyl)-, oxime is a substituted cyclopentanone oxime featuring a 2-propenyl (allyl) group at the 2-position of the cyclopentanone ring. Oximes are functional groups containing a hydroxylamine moiety (–N–OH) and are widely used in organic synthesis, particularly in the formation of nitriles, amides, and heterocyclic compounds. This compound’s structural framework is critical in enantioselective synthesis, as demonstrated by cyclopentanone oxime esters in asymmetric ring-opening reactions to produce chiral dinitriles .
Properties
CAS No. |
64897-66-1 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
N-(2-prop-2-enylcyclopentylidene)hydroxylamine |
InChI |
InChI=1S/C8H13NO/c1-2-4-7-5-3-6-8(7)9-10/h2,7,10H,1,3-6H2 |
InChI Key |
SHMBUQUHJIWWCQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCCC1=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-(2-propenyl)-, oxime typically involves the reaction of cyclopentanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then further reacted with 2-propenyl bromide under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction parameters helps in achieving higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2-(2-propenyl)-, oxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted oxime derivatives.
Scientific Research Applications
While a comprehensive article with detailed data tables and case studies focusing solely on the applications of "Cyclopentanone, 2-(2-propenyl)-, oxime" is not available within the provided search results, the information below highlights the use of cyclopentanone derivatives and oximes in various scientific applications.
Cyclopentanone Derivatives: Synthesis and Use
- Synthesis of Substituted Cyclopentanones Compound 2, a cyclopentanone substituted with methyl, can be obtained through a reaction involving DMF and phosphorus oxychloride (POCl3), followed by a cyclization step . Ring expansion of cyclobutanones can produce cyclopentenones . For example, treating cyclobutanones with methanesulfonic acid/phosphorus pentoxide results in cyclopentenone formation .
- Use as Intermediates Cyclopentenone can serve as a synthetic precursor for methylenomycin B, which is a cyclopentanoid antibiotic produced by Streptomyces coelicolor .
Oximes: Synthesis and Applications
- Oxime Formation An aldehyde can be converted to an oxime under standard conditions . Oximes can be generated from carbonyl compounds using hydroxylamine .
- Use as Latent Acids Oxime derivatives can be used as latent acids, which are activated by irradiation with actinic electromagnetic radiation and electron beams. These are used in chemically amplified photoresist compositions .
- Pharmaceutical Applications Oximes are investigated for their potential as drugs for leishmaniasis, a neglected tropical disease. Oximic derivatives, starting from safrol, can present an affinity profile for selected molecular targets, and new substances can be tested for leishmanicidal drugs . Oximes have been chosen to mimic the two-ring system interspersed by a spacer element, similar to CRK3 and CPB enzyme inhibitors . The oxime moiety is significant to the pharmacophore of certain compounds . The potential for hydrogen bonding of the oxime signifies the importance of this functional group .
- Role in Total Synthesis of Terpenes An O-TBS protective group was removed, resulting in an oxime, which was hydrolyzed to piperidone under acidic conditions .
Heterocyclic Amines and Carcinogenicity
- Creatine and Carcinogenic Heterocyclic Amines (HCAs) Research suggests that creatine supplementation does not increase carcinogenic HCAs in healthy subjects, challenging the notion that creatine might elevate cancer risk by stimulating the formation of mutagens .
- Lactoperoxidase (LPO) and Heterocyclic Amines Heterocyclic amines can undergo activation in breast tissue because of oxidation by LPO, potentially leading to breast cancer initiation . Studies involving the binding of heterocyclic amines like IQ, MeIQx, and PhIP with LPO have been conducted using in silico approaches .
Mechanism of Action
The mechanism of action of Cyclopentanone, 2-(2-propenyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s reactivity with nucleophiles and electrophiles also plays a role in its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. Cyclopentanone, 2-(2-propenylidene)- (CAS 62716-61-4)
- Structure : An α,β-unsaturated ketone with a propenylidene group (C=CH2) at the 2-position.
- Key Differences : The absence of the oxime group reduces nucleophilicity but increases electrophilicity at the carbonyl carbon. This compound is more reactive in conjugate addition reactions compared to the oxime derivative .
- Applications : Serves as a precursor for synthesizing unsaturated heterocycles via cycloaddition or photochemical reactions .
b. Cyclopentanone, 2-acetyl-2-(2-propenyl)- (CAS 603944-74-7)
- Structure : Features both acetyl and propenyl groups at the 2-position.
- This compound may exhibit distinct regioselectivity in ring-opening reactions compared to the simpler oxime derivative .
c. (E)-2-(2-Octenyl)cyclopentanone (CAS 98314-98-8)
- Structure: A cyclopentanone with a longer alkenyl chain (C8) at the 2-position.
- Key Differences : The extended hydrophobic chain increases lipophilicity (XLogP3: 3.5 vs. ~1.6 for propenyl derivatives), influencing solubility and volatility. Such compounds are often used in fragrance chemistry due to their volatility profiles .
Functional Group Variations
a. Oxime O-Acetates (e.g., 2-(Benzylidene)cyclopentanone Oxime O-Acetates)
- Structure : Oxime esters with acetylated hydroxyl groups and aromatic substituents.
- For example, 2-(2,5-dimethoxybenzylidene)cyclopentanone oxime O-acetate yields 5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline under UV irradiation .
b. Cyclopentanone Oximes with Hydroxymethyl or Sulfonyl Groups
- Examples: Cyclopentanone, 2-(hydroxymethyl)-2-(2-propenyl)- (CAS 603944-74-7): The hydroxymethyl group enhances hydrogen-bonding capacity, affecting crystallization behavior and solubility in polar solvents . Cyclopentanone, 2-(phenylsulfonyl)- (CAS 74532-80-2): The sulfonyl group drastically alters electronic properties, making the compound a strong electrophile for nucleophilic substitution reactions .
Stereochemical Variations
- cis- and trans-3-Isopropyl-2-propenylcyclopentanone Oximes (CAS 144027-04-3 and 144027-03-2): Stereochemistry at the 3-position (isopropyl group) influences enantioselectivity in catalytic reactions. For instance, cis-isomers may favor higher yields in asymmetric cyanation due to steric effects .
Q & A
Basic Synthesis: What are the established methods for synthesizing 2-(2-propenyl)cyclopentanone oxime?
Answer:
The compound can be synthesized via alkylation of cyclopentanone oxime using allyl bromide under basic conditions. This method avoids aldol condensation side reactions common in direct ketone alkylation. For example, treatment of cyclopentanone oxime with allyl bromide yields 2-(2-propenyl)cyclopentanone oxime in 64% yield after hydrolysis .
Key Steps:
- Use anhydrous conditions to minimize hydrolysis.
- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Advanced Reactivity: How does the oxime functional group influence photochemical C–C bond cleavage mechanisms?
Answer:
The oxime group in cyclopentanone oxime esters facilitates radical-mediated C–C bond cleavage under photoredox/copper dual catalysis. The mechanism involves:
Reductive initiation : Photoexcited fac-Ir(ppy)₃ reduces the oxime ester to generate an iminyl radical.
Radical capture : The benzylic radical formed after C–C cleavage reacts with a Cu(II)-CN intermediate, leading to enantioselective cyanation products .
Critical Factors:
- Substituent effects on the aromatic ring of the oxime ester dictate reaction efficiency.
- Cyclopentanone oxime esters require dual catalysis, unlike cyclobutanone analogs .
Experimental Design: How can reaction conditions be optimized for oxime transfer studies?
Answer:
Optimize solvent composition and pH to control product distribution. For example:
- In 1:1 MeOH/1.0 N NaOH , cyclohexanone oxime forms as the major product (up to 85% yield) in analogous systems .
- Additives like cyclopentanone may alter equilibrium but show limited impact in basic media (Table 4, ).
Methodological Recommendations: - Monitor reaction progress via HPLC or GC-MS.
- Use deuterated solvents (e.g., CD₃OD) for mechanistic NMR studies.
Kinetic Analysis: What determines the rate of nucleophilic attack in oxime transfer reactions?
Answer:
The rate of nucleophilic attack at the carbonyl group is influenced by steric and electronic effects. Experimental data show reactivity follows:
Cyclohexanone oxime > Acetone oxime > Cyclopentanone oxime .
Key Insights:
- Smaller ring size (cyclopentanone vs. cyclohexanone) increases ring strain, reducing nucleophilic attack efficiency.
- Substituents at the β-position of enals (e.g., crotonaldehyde) modulate reaction rates .
Data Contradiction: How to resolve discrepancies in reported alkylation yields?
Answer:
Discrepancies arise from variations in:
- Catalyst choice : Phase-transfer catalysts (e.g., TBAB) improve yields compared to traditional bases.
- Reaction time : Extended reaction times (>24 hrs) may promote side reactions (e.g., over-alkylation).
Case Study: - Allylation of cyclopentanone oxime with allyl bromide yields 64% under optimized conditions, versus <50% in non-catalytic systems .
Safety and Handling: What precautions are necessary for handling cyclopentanone oxime derivatives?
Answer:
- Stability : Cyclopentanone oxime is stable under inert atmospheres but may decompose under strong acids/bases .
- Toxicity : Acute toxicity data are limited; assume LD₅₀ < 500 mg/kg (oral, rat) based on structural analogs .
Protocols: - Use fume hoods and PPE (nitrile gloves, lab coat).
- Store in amber vials at 2–8°C to prevent photodegradation.
Mechanistic Studies: What spectroscopic techniques characterize intermediates in oxime reactions?
Answer:
- EPR Spectroscopy : Detects iminyl radicals generated during photochemical cleavage .
- FT-IR : Monitors carbonyl regeneration (νC=O ~1700 cm⁻¹) post-hydrolysis .
- NMR (¹H/¹³C) : Assigns regioselectivity in alkylation products (e.g., allyl group position) .
Advanced Applications: How is this compound used in asymmetric synthesis?
Answer:
The oxime serves as a precursor for chiral amines via Beckmann rearrangement. For example:
- Rearrangement of cyclopentanone oxime brosylates in acetic acid yields lactams with 11:1 enantiomeric ratio .
Methodology: - Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to enhance stereocontrol.
- Optimize reaction temperature (60–80°C) to balance rate and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
